tert-Butyl 4-oxothiolane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxothiolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-9(2,3)12-8(11)6-4-13-5-7(6)10/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELUNFQWPOFSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701782 | |
| Record name | tert-Butyl 4-oxothiolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797038-38-1 | |
| Record name | tert-Butyl 4-oxothiolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 4 Oxothiolane 3 Carboxylate and Analogues
Strategies for Thiolane Ring Formation and Functionalization
The formation of the 4-oxothiolane scaffold is a critical step in the synthesis of the target molecule and its analogues. Various strategies have been developed, primarily revolving around intramolecular cyclization reactions and the assembly of smaller, functionalized building blocks.
Cyclization Reactions in the Synthesis of 4-Oxothiolane Scaffolds
Intramolecular cyclization is a powerful and widely employed strategy for the formation of cyclic compounds, including the 4-oxothiolane ring system. A key approach in this context is the Dieckmann condensation, an intramolecular reaction of diesters with a base to form β-keto esters. For the synthesis of the 4-oxothiolane-3-carboxylate core, a plausible precursor would be a diester containing a thioether linkage, such as diethyl 3,3'-thiobis(propanoate).
The mechanism of the Dieckmann condensation involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic β-keto ester after elimination of an alkoxide. This method is particularly effective for the formation of stable five- and six-membered rings.
Table 1: Key Features of Dieckmann Condensation for 4-Oxothiolane Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular Claisen condensation |
| Starting Material | Diester with a thioether linkage (e.g., diethyl 3,3'-thiobis(propanoate)) |
| Key Reagent | Base (e.g., sodium ethoxide) |
| Product | Cyclic β-keto ester (4-oxothiolane-3-carboxylate scaffold) |
| Ring Size | Effective for forming 5-membered rings |
Building Block Approaches to Substituted Thiolanes
An alternative to constructing the thiolane ring through cyclization of a linear precursor is the convergent approach, which involves the assembly of smaller, functionalized building blocks. This strategy offers flexibility in introducing various substituents onto the thiolane ring.
Role of Precursors with Pre-existing Sulfur Heterocycles
In some synthetic strategies, a pre-existing sulfur heterocycle can serve as a template, which is then modified to yield the desired 4-oxothiolane scaffold. This approach can be advantageous if the starting heterocycle is readily available. For example, a substituted thiophene (B33073) derivative could potentially be reduced and functionalized to afford a 4-oxothiolane. However, this approach often requires more complex transformations, including control of stereochemistry and regioselectivity, compared to de novo ring construction methods.
Installation and Modification of the tert-Butyl Carboxylate Moiety
Direct Esterification and Transesterification Strategies
The introduction of the tert-butyl ester can be achieved through several methods. Direct esterification of a 4-oxothiolane-3-carboxylic acid with tert-butanol (B103910) is one possibility, typically catalyzed by a strong acid. However, the instability of β-keto acids, which are prone to decarboxylation, can make this approach challenging. nih.gov
A more common and often milder method is transesterification. nih.gov This involves the conversion of a more readily available ester, such as a methyl or ethyl ester, into the desired tert-butyl ester. The transesterification of β-keto esters is a well-established transformation and can be catalyzed by various reagents, including Lewis acids or bases. nih.gov For instance, ethyl 4-oxothiolane-3-carboxylate, synthesized via a Dieckmann condensation, could be treated with potassium tert-butoxide in tert-butanol to yield the target tert-butyl ester. The selectivity of transesterification for β-keto esters over other ester types is a notable advantage of this method. nih.gov
Table 2: Comparison of Esterification and Transesterification for tert-Butyl Ester Synthesis
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Esterification | Reaction of the carboxylic acid with tert-butanol in the presence of an acid catalyst. | One-step process. | Potential for decarboxylation of the β-keto acid precursor. |
| Transesterification | Conversion of a simple ester (e.g., methyl or ethyl) to the tert-butyl ester. | Milder conditions, avoids the unstable β-keto acid intermediate. nih.gov | Requires a two-step synthesis of the initial ester. |
Utility of the tert-Butyl Group as a Protecting Group in Thiolane Synthesis
The tert-butyl group is widely recognized for its utility as a protecting group in organic synthesis, particularly for carboxylic acids and thiols. researchgate.netthieme-connect.com Its steric bulk renders it stable to a wide range of nucleophilic and basic conditions. researchgate.net This stability is advantageous during the synthesis of the thiolane ring and any subsequent modifications where harsh conditions might be employed.
In the context of tert-butyl 4-oxothiolane-3-carboxylate, the tert-butyl ester can be considered a stable derivative that can be carried through multiple synthetic steps. If necessary, the tert-butyl group can be removed under acidic conditions to liberate the corresponding carboxylic acid for further functionalization. This orthogonality makes the tert-butyl group a valuable tool in the synthesis of complex molecules containing the 4-oxothiolane-3-carboxylate core. The S-tert-butyl group is also a common protecting group for thiols, highlighting the broader utility of this moiety in sulfur chemistry. researchgate.net
Orthogonal Protection Strategies for Multi-Functionalized Thiolanes
In the synthesis of complex molecules containing multiple reactive sites, such as functionalized thiolanes, orthogonal protection strategies are indispensable. These strategies involve the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of one functional group without affecting others.
For a hypothetical multi-functionalized thiolane derivative of this compound, which might also contain hydroxyl and amino groups, an orthogonal protection scheme is essential for controlled, sequential reactions. The tert-butyl ester of the carboxylate group itself is a protecting group, stable to many reaction conditions but readily cleaved by acids like trifluoroacetic acid (TFA). An amino group could be protected as a carbamate, for instance, a benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis. A hydroxyl group could be masked as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is cleaved by fluoride (B91410) ion sources (e.g., TBAF).
This approach allows for a planned synthetic route where each functional group can be addressed in a specific order. For example, the Cbz group could be removed to allow for N-alkylation, followed by fluoride-mediated deprotection of the TBDMS ether for O-acylation, and finally, TFA treatment to reveal the carboxylic acid for amide coupling. The selection of appropriate orthogonal protecting groups is therefore a cornerstone of synthesizing complex thiolane structures.
| Protecting Group | Functional Group | Deprotection Conditions |
| tert-Butyl (tBu) Ester | Carboxylic Acid | Acidic conditions (e.g., TFA) |
| Benzyloxycarbonyl (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride ions (e.g., TBAF) |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., Piperidine) |
Stereoselective Control in the Synthesis of 4-Oxothiolane-3-carboxylates
Achieving stereochemical control is a paramount challenge in the synthesis of substituted thiolanes, as the biological activity of the final products often depends on their specific three-dimensional arrangement. Both relative (diastereoselective) and absolute (enantioselective) stereochemistry must be precisely managed.
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For derivatives of this compound, this can be achieved through various cyclization strategies where the stereochemistry of the starting materials dictates the stereochemical outcome of the product.
One effective method is the thia-Prins cyclization, where thioacrylates can be cyclized with high diastereoselectivity when mediated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net Another approach involves the acid-promoted condensation of mercapto allylic alcohols with aldehydes or ketones, which can produce 3-acyltetrahydrothiophenes with high stereoselectivity, particularly favoring cis side chains at the C2 and C5 positions. acs.org Furthermore, domino reactions, such as a thermally induced sequence of Cope rearrangement, Boc deprotection, and oxy-Michael addition, have been used to create highly substituted tetrahydrofurans with good diastereoselectivity, a strategy that could be adapted to thiolane synthesis. nsf.gov The choice of reagents, catalysts, and reaction conditions is crucial for directing the formation of the desired diastereomer.
| Reaction Type | Key Features | Diastereoselectivity |
| Thia-Prins Cyclization | TMSOTf-mediated | Good to high |
| Condensation of Mercapto Allylic Alcohols | Acid-promoted | High, favors cis-2,5-disubstitution acs.org |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes and Thionoesters | High diastereoselectivity researchgate.net |
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is frequently accomplished by using chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org
A common strategy that could be applied to thiolane synthesis is the asymmetric conjugate addition (Michael addition) of a thiol to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary. wikipedia.org For instance, an acrylate (B77674) or acrylamide (B121943) derived from a chiral auxiliary like an Evans oxazolidinone or Oppolzer's camphorsultam can be used. wikipedia.org The bulky auxiliary blocks one face of the molecule, forcing the incoming thiol nucleophile to attack from the less hindered side, thereby establishing a new stereocenter with high enantioselectivity. After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched thiolane precursor.
Catalytic asymmetric methods are also powerful. The conjugate addition of thiols to enones can be catalyzed by chiral metal complexes, such as a cadmium complex of a chiral N,N'-dioxide, to produce sulfides with significant enantioselectivity. rsc.org
| Chiral Auxiliary/Catalyst | Reaction Type | Typical Enantiomeric Excess (ee) |
| Evans Oxazolidinone | Michael Addition | >90% |
| Oppolzer's Camphorsultam | Michael Addition | High diastereoselectivity wikipedia.org |
| Chiral Tridentate Amino Diether Ligand | Catalytic Michael Addition of Arylthiols | Up to 97% ee jst.go.jpscispace.com |
| Cupreine | Tandem Michael-Henry Reaction | Up to 86% ee (improves with recrystallization) nih.gov |
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts (enzymes). This approach is particularly effective for producing enantiomerically pure compounds. Lipases are among the most versatile enzymes used for this purpose, often employed in the kinetic resolution of racemic alcohols or esters. nih.govmdpi.comalmacgroup.com
In the context of 4-oxothiolane-3-carboxylates, a racemic mixture of a related hydroxy-thiolane derivative could be subjected to lipase-catalyzed acetylation. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. mdpi.commdpi.com For example, lipases from Pseudomonas sp. have demonstrated high enantioselectivity (E-values >200) in the resolution of various alcohols. nih.govresearchgate.net
Another potential enzymatic strategy is the asymmetric reduction of the ketone group in this compound. Ketoreductases (KREDs) can reduce ketones to secondary alcohols with exceptionally high enantio- and diastereoselectivity, providing access to chiral hydroxy-thiolane derivatives that are valuable synthetic intermediates.
| Enzyme Class | Transformation | Key Advantage |
| Lipase | Kinetic resolution of a racemic alcohol/ester | High enantioselectivity (E > 200 often achievable) nih.govmdpi.com |
| Ketoreductase (KRED) | Asymmetric reduction of the C4-ketone | Direct access to chiral alcohols with high ee and de |
| Acylase | Kinetic resolution via hydrolysis | Can provide access to the opposite enantiomer compared to esterification mdpi.com |
Reactivity and Transformational Chemistry of Tert Butyl 4 Oxothiolane 3 Carboxylate
Reactions at the Carbonyl Group (C4-oxo)
The ketone at the C4 position is a primary site for reactivity, susceptible to nucleophilic attack and serving as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
The carbonyl group of tert-butyl 4-oxothiolane-3-carboxylate readily undergoes reduction with hydride reagents. Due to the presence of the reducible ester group, the choice of reducing agent is crucial for selectivity. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones while typically leaving esters untouched. libretexts.orgorganic-chemistry.org Its application to this compound is expected to yield the corresponding alcohol, tert-butyl 4-hydroxythiolane-3-carboxylate. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.com
In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and would reduce both the ketone and the tert-butyl ester, leading to the formation of a diol. libretexts.org Therefore, for the selective reduction of the ketone, NaBH₄ is the reagent of choice. The stereochemical outcome of the reduction results in a mixture of cis and trans diastereomers of the alcohol, with the ratio depending on the steric hindrance presented by the adjacent tert-butyl carboxylate group during the hydride attack.
Beyond reductions, the carbonyl group is susceptible to attack by other nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), which would lead to the formation of tertiary alcohols and the introduction of new carbon substituents at the C4 position.
| Reagent | Solvent | Expected Product | Selectivity |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | tert-Butyl 4-hydroxythiolane-3-carboxylate | Selective for ketone over ester |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | (4-(hydroxymethyl)thiolan-3-yl)methanol | Reduces both ketone and ester |
| Methylmagnesium bromide (MeMgBr) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | tert-Butyl 4-hydroxy-4-methylthiolane-3-carboxylate | Adds methyl group to the carbonyl carbon |
The hydrogen atom at the C3 position is positioned between two electron-withdrawing groups (the C4-ketone and the C3-carboxylate), rendering it significantly acidic. This allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a suitable base. masterorganicchemistry.com The pKa of the α-proton in β-keto esters is typically around 11, making it accessible to deprotonation by common bases such as sodium ethoxide or sodium hydroxide (B78521), although stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. masterorganicchemistry.comyoutube.com
Once formed, this enolate is a potent nucleophile and can participate in a variety of alpha-substitution reactions, most notably Sₙ2 alkylation with alkyl halides. masterorganicchemistry.com This reaction forms a new carbon-carbon bond at the C3 position, providing a powerful method for introducing alkyl chains and building molecular complexity. ub.edu The choice of alkylating agent and reaction conditions can be tuned to achieve mono-alkylation.
| Base | Electrophile (Alkyl Halide) | Expected Product | Reaction Type |
|---|---|---|---|
| Sodium ethoxide (NaOEt) | Methyl iodide (CH₃I) | tert-Butyl 3-methyl-4-oxothiolane-3-carboxylate | C-Alkylation |
| Lithium diisopropylamide (LDA) | Benzyl bromide (BnBr) | tert-Butyl 3-benzyl-4-oxothiolane-3-carboxylate | C-Alkylation |
| Potassium tert-butoxide (t-BuOK) | Allyl bromide (CH₂=CHCH₂Br) | tert-Butyl 3-allyl-4-oxothiolane-3-carboxylate | C-Alkylation |
The C4-oxo group can participate in various condensation reactions. In a Knoevenagel condensation, the ketone can react with an active methylene (B1212753) compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine (B6355638) or L-proline. biomedres.usorganic-chemistry.orgsapub.orgresearchgate.net This reaction would yield an α,β-unsaturated system, extending the conjugation of the molecule.
Alternatively, the enolate generated from this compound can act as the nucleophilic partner in an Aldol-type condensation with an aldehyde or another ketone, though self-condensation is also a possibility.
Cycloaddition reactions involving the C4-carbonyl are also conceivable. In a hetero-Diels-Alder reaction, the C=O double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. organic-chemistry.org For this to be effective, the carbonyl group typically needs to be activated by an adjacent electron-withdrawing group or a Lewis acid catalyst. organic-chemistry.org The α,β-unsaturated ketone formed from a Knoevenagel condensation could also serve as a dienophile in a standard Diels-Alder reaction, reacting with a diene to form a cyclohexene (B86901) ring fused to the thiolane core. wikipedia.orgmasterorganicchemistry.com
| Reaction Type | Reactant Partner | Catalyst | Expected Product Class |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated dinitrile |
| Aldol (B89426) Condensation | Benzaldehyde | Sodium hydroxide (NaOH) | α,β-Unsaturated ketone (after dehydration) |
| Hetero-Diels-Alder | Butadiene | Lewis Acid (e.g., ZnCl₂) | Spirocyclic dihydropyran |
Transformations Involving the Ester Group (C3-carboxylate)
The tert-butyl ester at the C3 position serves as both a protecting group for the carboxylic acid and an activating group for the C3 proton. Its removal or transformation is a key step in many synthetic sequences.
The tert-butyl ester is highly sensitive to acidic conditions while being robust under basic and neutral conditions. organic-chemistry.org This allows for its selective removal to unmask the carboxylic acid. The acid-catalyzed hydrolysis proceeds via a mechanism distinct from that of primary or secondary esters. Protonation of the carbonyl oxygen is followed by cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation), which is then neutralized by water or another nucleophile. researchgate.netcdnsciencepub.comacsgcipr.orgoup.com This AAL1 mechanism allows for deprotection under mild conditions.
A variety of acidic reagents can be employed for this transformation. Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective. Aqueous solutions of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) also facilitate the hydrolysis. acsgcipr.org Furthermore, Lewis acids such as zinc bromide (ZnBr₂) or even molecular iodine can catalyze the chemoselective cleavage of tert-butyl esters, often in the presence of other acid-labile groups. researchgate.net
| Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 4-Oxothiolane-3-carboxylic acid |
| Hydrochloric acid (HCl) | Water/Dioxane | Room Temperature to mild heat | 4-Oxothiolane-3-carboxylic acid |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 4-Oxothiolane-3-carboxylic acid |
| Molecular Iodine (I₂) | Acetonitrile (MeCN) | Reflux | 4-Oxothiolane-3-carboxylic acid |
The β-keto ester functionality of this compound makes it an ideal substrate for decarboxylation reactions. There are two primary pathways to achieve this transformation. The first is a two-step process involving the hydrolysis of the ester to the corresponding β-keto acid, 4-oxothiolane-3-carboxylic acid, as described above. β-Keto acids are notoriously unstable and readily undergo thermal decarboxylation, losing carbon dioxide upon gentle heating to yield the corresponding ketone, in this case, 4-oxothiolane (tetrahydrothiophen-4-one). youtube.com The reaction often proceeds through a cyclic six-membered transition state.
A more direct method is the Krapcho dealkoxycarbonylation. This reaction allows for the removal of the entire ester group in a single step under neutral conditions. wikipedia.org It is particularly effective for esters with an electron-withdrawing group at the β-position. researchgate.net The reaction is typically carried out by heating the β-keto ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a small amount of water and a salt, such as lithium chloride or sodium chloride. wikipedia.orgchem-station.com The mechanism involves nucleophilic attack by the halide ion on the alkyl group of the ester (in this case, the tert-butyl group, though it works best with methyl esters), followed by decarboxylation of the resulting intermediate. wikipedia.orgyoutube.com This method is advantageous as it avoids harsh acidic or basic conditions. researchgate.net
| Method | Conditions | Intermediate | Advantages |
|---|---|---|---|
| Hydrolysis then Thermal Decarboxylation | 1. Acid (e.g., TFA, HCl) 2. Heat | 4-Oxothiolane-3-carboxylic acid | Classic, well-established method |
| Krapcho Dealkoxycarbonylation | LiCl, H₂O, DMSO, Heat | None isolated | One-pot reaction, neutral conditions, avoids sensitive intermediates |
Table of Compounds
| Compound Name |
|---|
| 4-Oxothiolane |
| 4-Oxothiolane-3-carboxylic acid |
| Allyl bromide |
| Benzaldehyde |
| Benzyl bromide |
| Butadiene |
| Carbon dioxide |
| Dichloromethane (DCM) |
| Diethyl malonate |
| Dimethyl sulfoxide (DMSO) |
| Hydrochloric acid |
| L-proline |
| Lithium aluminum hydride |
| Lithium chloride |
| Lithium diisopropylamide (LDA) |
| Malononitrile |
| Methyl iodide |
| Methylmagnesium bromide |
| Piperidine |
| Potassium tert-butoxide |
| Sodium borohydride |
| Sodium chloride |
| Sodium ethoxide |
| Sodium hydroxide |
| Sulfuric acid |
| tert-Butyl 3-allyl-4-oxothiolane-3-carboxylate |
| tert-Butyl 3-benzyl-4-oxothiolane-3-carboxylate |
| tert-Butyl 3-methyl-4-oxothiolane-3-carboxylate |
| tert-Butyl 4-hydroxy-4-methylthiolane-3-carboxylate |
| tert-Butyl 4-hydroxythiolane-3-carboxylate |
| This compound |
| Tetrahydrothiophen-4-one |
| Trifluoroacetic acid (TFA) |
| Zinc bromide |
Reactivity of the Thiolane Ring System
The reactivity of the thiolane ring in this compound is governed by the interplay of its constituent functional groups: the thioether, the ketone, and the β-keto ester moiety. The sulfur atom, in particular, plays a pivotal role in directing the chemical transformations of the heterocyclic core.
Sulfur-Mediated Reactions, Oxidations, and Reductions
The sulfur atom in the thiolane ring is susceptible to a range of reactions, including oxidation to sulfoxides and sulfones. These transformations can significantly alter the chemical and physical properties of the molecule, including its reactivity and potential for further functionalization. The oxidation state of the sulfur atom influences the electron density of the ring and the stereochemical outcome of subsequent reactions.
Common oxidizing agents can be employed for the selective oxidation of the sulfide (B99878). For instance, mild oxidants like sodium periodate (B1199274) or hydrogen peroxide typically yield the corresponding sulfoxide. Stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfide to the sulfone.
The ketone moiety at the 4-position can be selectively reduced using various reducing agents. For example, sodium borohydride (NaBH₄) is a mild reducing agent that can convert the ketone to a secondary alcohol, yielding tert-butyl 4-hydroxythiolane-3-carboxylate. psu.eduresearchgate.netrsc.orgresearchgate.netreddit.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the ketone and the ester functionalities.
| Reagent | Product | Functional Group Transformed |
| Sodium Periodate (NaIO₄) | This compound-1-oxide | Sulfide to Sulfoxide |
| m-CPBA (1 equiv.) | This compound-1-oxide | Sulfide to Sulfoxide |
| m-CPBA (>2 equiv.) | This compound-1,1-dioxide | Sulfide to Sulfone |
| Sodium Borohydride (NaBH₄) | tert-Butyl 4-hydroxythiolane-3-carboxylate | Ketone to Alcohol |
Ring-Opening and Rearrangement Pathways of the Thiolane Scaffold
The thiolane ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups. For instance, in the presence of strong bases and nucleophiles, the ring may be susceptible to cleavage.
Rearrangement reactions, such as the Pummerer rearrangement, can be anticipated for the corresponding sulfoxide derivative. researchgate.net Treatment of the sulfoxide with an activating agent like trifluoroacetic anhydride (B1165640) would likely lead to the formation of an α-acyloxy thioether, which can be a versatile intermediate for further synthetic transformations.
| Reaction Type | Key Intermediate/Product | Reagents |
| Ring-Opening | Thiolate intermediate | Strong nucleophiles/base |
| Pummerer Rearrangement | α-Acyloxy thioether | Trifluoroacetic anhydride (TFAA) on the corresponding sulfoxide |
This table outlines potential reaction pathways based on known reactivity of similar sulfur-containing heterocycles.
Multi-Component Reactions and Annulations Utilizing this compound
The structural motif of a β-keto ester embedded within the thiolane ring makes this compound a potentially valuable substrate for various multi-component and annulation reactions to construct more complex heterocyclic systems.
One of the most relevant applications would be in thiophene (B33073) synthesis. For instance, it could serve as a precursor in Gewald-type reactions. The Gewald reaction is a multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgmdpi.comarkat-usa.orgresearchgate.net In a variation of this reaction, a cyclic ketone can be used as the starting material.
Another potential application is in the Fiesselmann thiophene synthesis. This reaction allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. A variation of this synthesis starts from a cyclic β-ketoester. wikipedia.orgderpharmachemica.comdntb.gov.uaresearchgate.netresearchgate.net
The enolate of this compound could also participate in annulation reactions with various electrophiles to construct fused ring systems. For example, reaction with α,β-unsaturated ketones (Robinson annulation) or other bifunctional electrophiles could lead to the formation of bicyclic sulfur-containing heterocycles.
| Reaction Name | Reactants | Product Type |
| Gewald Reaction | α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophene derivative |
| Fiesselmann Thiophene Synthesis | Thioglycolic acid derivative, Base | 3-Hydroxythiophene derivative |
| Robinson Annulation | α,β-Unsaturated ketone, Base | Fused bicyclic system |
This table illustrates the potential utility of this compound in well-established synthetic methodologies for heterocycle formation.
Applications in Advanced Organic Synthesis
tert-Butyl 4-oxothiolane-3-carboxylate as a Versatile Synthetic Intermediate
The chemical reactivity of this compound is dictated by its trifunctional nature: a cyclic thioether, a ketone, and a bulky ester group. This combination allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. The ketone at the C4 position is susceptible to nucleophilic attack, reduction, and condensation reactions. The active methylene (B1212753) group at C3, flanked by both the ketone and the carboxylate, can be readily deprotonated to form an enolate, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions.
The thioether within the thiolane ring can be oxidized to a sulfoxide (B87167) or a sulfone, which not only modifies the electronic properties of the ring but also introduces new avenues for reactivity, such as Pummerer rearrangements or use as a leaving group in elimination reactions. Furthermore, the tert-butyl ester can be selectively hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This array of reactive handles establishes this compound as a cornerstone intermediate for accessing a wide range of molecular structures. Its utility is evident in the preparation of complex intermediates for pharmaceuticals, such as dihydrothienopyrimidines. google.com
| Reactive Site | Reaction Type | Potential Product Class | Synthetic Application |
|---|---|---|---|
| C4-Ketone | Reduction (e.g., with NaBH4) | Hydroxythiolane esters | Precursors for chiral building blocks |
| C4-Ketone | Wittig Reaction | Alkenyl-thiolane derivatives | Introduction of exocyclic double bonds |
| C3-Methylene (Enolate) | Alkylation | Substituted oxothiolanes | Functionalization at the α-position |
| Ring Sulfur | Oxidation (e.g., with m-CPBA) | Thiolane-1-oxides or 1,1-dioxides | Modulating electronic properties |
| Ester Group | Hydrolysis/Amidation | Thiolane carboxylic acids/amides | Peptide coupling and derivatization |
Construction of Complex Heterocyclic Architectures
The synthesis of intricate molecular frameworks, particularly those containing multiple heterocyclic rings, is a significant challenge in organic chemistry. This compound serves as an excellent scaffold for the construction of such systems.
Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmacologically active compounds. nih.govmdpi.com The ketone functionality of this compound is an ideal handle for creating spirocyclic systems. For instance, reaction with a 1,2- or 1,3-dinucleophile, such as ethane-1,2-dithiol or propane-1,3-diamine, can lead to the formation of spiro-dithiolanes or spiro-diazacycles, respectively.
Fused-ring systems can be accessed through intramolecular reactions. The enolate generated at the C3 position can participate in intramolecular aldol (B89426) or Claisen-type condensations if a suitable electrophilic side chain is first installed. Alternatively, the thiolane ring can be a participant in cycloaddition reactions to form fused bicyclic or polycyclic systems. mdpi.comnih.gov For example, after conversion of the ketone to an enol ether, a Diels-Alder reaction could be employed to construct a fused six-membered ring.
| Target Architecture | Synthetic Strategy | Key Transformation | Resulting Moiety |
|---|---|---|---|
| Spiro-oxindole | Condensation with isatin (B1672199) derivatives | Aldol-type condensation | Spiro[thiolane-4,3'-indoline] |
| Fused Thienopyrans | Intramolecular cyclization | Michael addition followed by cyclization | Dihydrothieno[3,4-b]pyran |
| Spiro-piperidine | Reaction with bis(2-chloroethyl)amine | Double alkylation of the C3-enolate | Spiro[thiolane-3,4'-piperidine] |
Sulfur-containing macrocycles are of interest for their unique host-guest properties and biological activities. escholarship.org The thiolane ring of this compound can be a key component in the synthesis of these macrostructures. A common strategy involves the functionalization of the thiolane at two distinct positions, followed by a ring-closing reaction with a suitable linker. For example, reduction of both the ketone and the ester functionalities would yield a diol. This diol can then be reacted with a long-chain dihalide under high-dilution conditions to form a macrocyclic ether containing the thiolane unit. Alternatively, ring-opening of the thiolane followed by dimerization or reaction with another sulfur-containing fragment can lead to larger macrocyclic polysulfides.
Precursors for Specialized Reagents and Chiral Building Blocks
Chiral building blocks are indispensable for the asymmetric synthesis of enantiomerically pure pharmaceuticals and natural products. sigmaaldrich.comresearchgate.nettcichemicals.com this compound is prochiral, and the stereoselective reduction of its C4-ketone provides a direct route to valuable chiral synthons. Enzymatic reduction or substrate-controlled reduction can yield either the cis or trans hydroxy ester with high enantiomeric excess.
These chiral 4-hydroxythiolane-3-carboxylates are versatile intermediates. The stereochemistry of the hydroxyl and ester groups can direct subsequent reactions, allowing for the synthesis of complex stereodefined molecules. For example, the hydroxyl group can be used to direct epoxidation or cyclopropanation reactions on a nearby double bond, or it can be converted into a leaving group to facilitate substitution or elimination reactions with defined stereochemical outcomes.
| Chiral Intermediate | Method of Preparation | Potential Application |
|---|---|---|
| (3R,4S)-tert-Butyl 4-hydroxythiolane-3-carboxylate | Asymmetric reduction of the ketone | Synthesis of chiral ligands and catalysts |
| (3R,4R)-tert-Butyl 4-hydroxythiolane-3-carboxylate | Stereoselective reduction (e.g., substrate-controlled) | Precursor for enantiopure sulfur-containing amino acids |
| Chiral 4-aminothiolane derivatives | Reductive amination of the ketone | Synthesis of chiral auxiliaries and drug analogues |
Role in the Synthesis of Analogues for Medicinal Chemistry Research
The development of novel therapeutic agents often relies on the synthesis of analogues of known bioactive molecules to improve potency, selectivity, and pharmacokinetic properties. The thiolane ring is a valuable scaffold in medicinal chemistry, often serving as a bioisosteric replacement for other five-membered rings like cyclopentane (B165970) or tetrahydrofuran. The 1,3-oxathiolane (B1218472) ring system, a close relative, is a key component of several successful antiviral nucleoside analogues. nih.gov
This compound provides a platform for generating libraries of diverse analogues for drug discovery programs. mdpi.com The ketone and ester functionalities allow for the facile introduction of a wide variety of substituents and pharmacophoric groups. For example, the ketone can be used as an anchor point to attach different aryl or heteroaryl groups via condensation or Grignard reactions. The ester can be converted to an amide library by coupling with a range of amines. This modular approach enables the systematic exploration of the structure-activity relationship (SAR) of a lead compound, which is crucial for optimizing its therapeutic profile.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of tert-butyl 4-oxothiolane-3-carboxylate in solution. The molecule exists as a racemic mixture of two enantiomers, and the thiolane ring can adopt various conformations. The position of the bulky tert-butyl carboxylate group at the C3 position relative to the oxo group at C4 introduces specific stereochemical relationships.
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the connectivity and local electronic environment of the hydrogen atoms. The protons on the thiolane ring (at C2, C3, and C5) exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The methine proton at C3 is expected to show a chemical shift influenced by the adjacent carbonyl and ester groups. The protons at C2 and C5, being adjacent to the sulfur atom and the ketone, respectively, will have distinct chemical shifts. The nine protons of the tert-butyl group are expected to appear as a characteristic singlet, typically in the 1.4-1.5 ppm range, due to their chemical equivalence.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key resonances include those for the ketone carbonyl (C4), the ester carbonyl, the quaternary carbon of the tert-butyl group, and the three carbons of the thiolane ring. The chemical shifts of the ring carbons are diagnostic of their position relative to the heteroatom and the functional groups.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for unambiguous assignment and conformational analysis.
COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks within the thiolane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for conformational analysis. It detects through-space interactions between protons that are close to each other, irrespective of their bonding sequence. For instance, NOE correlations between the C3 proton and protons at C2 and C5 can help determine the preferred conformation of the thiolane ring (e.g., envelope or twist conformations) and the relative orientation of the ester substituent.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| C=O (Ketone, C4) | - | ~205-215 | Quaternary Carbon |
| C=O (Ester) | - | ~168-172 | Quaternary Carbon |
| -C(CH₃)₃ (Quaternary) | - | ~81-83 | Quaternary Carbon |
| -C(CH₃)₃ | ~1.4-1.5 | ~28 | Singlet (s) |
| CH (C3) | ~3.8-4.2 | ~55-60 | Doublet of doublets (dd) or Multiplet (m) |
| CH₂ (C2) | ~3.0-3.6 | ~35-40 | Multiplet (m) |
| CH₂ (C5) | ~3.2-3.8 | ~45-50 | Multiplet (m) |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation behavior under ionization. The nominal molecular weight of the compound (C₉H₁₄O₃S) is 202.27 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
Electron Ionization (EI-MS): In EI-MS, the molecular ion ([M]⁺˙) is often observed. The fragmentation is typically initiated by the cleavage of the bulky and stable tert-butyl group. A prominent fragmentation pathway involves the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) or isobutylene (B52900) (C₄H₈, 56 Da) through rearrangement, leading to characteristic fragment ions.
Loss of tert-butyl radical: The cleavage of the C-O bond in the ester can lead to the formation of an [M - 57]⁺ ion.
Loss of isobutylene: A McLafferty-type rearrangement can lead to the loss of isobutylene, resulting in an [M - 56]⁺˙ radical cation.
Further Fragmentation: Subsequent fragmentations may involve the loss of carbon monoxide (CO, 28 Da) from the ketone or carboxyl group, and cleavage of the thiolane ring.
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique, often used with liquid chromatography. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. Tandem MS (MS/MS) experiments on these precursor ions can be used to induce fragmentation and elucidate structural features in a controlled manner, often corroborating the pathways seen in EI-MS.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 202 | [M]⁺˙ | Molecular Ion |
| 146 | [M - C₄H₈]⁺˙ | Loss of isobutylene |
| 145 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 101 | [C₄H₅O₂S]⁺ | Further fragmentation after loss of tert-butyl group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Infrared (IR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding Studies
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
Carbonyl Stretching (C=O): The molecule contains two carbonyl groups, which are expected to give rise to strong absorption bands in the region of 1650-1800 cm⁻¹. The ketone carbonyl (C4=O) typically absorbs around 1715-1735 cm⁻¹. The ester carbonyl (C=O) absorption is expected at a slightly higher frequency, around 1735-1750 cm⁻¹. The precise positions can be influenced by ring strain and the electronic environment.
C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-H Stretching and Bending: The stretching vibrations of the C-H bonds in the tert-butyl group and the thiolane ring are expected just below 3000 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.
C-S Stretching: The C-S bond stretch is typically weak and appears in the fingerprint region around 600-800 cm⁻¹, which can sometimes be difficult to assign definitively.
Since the molecule lacks O-H or N-H bonds, no significant intermolecular hydrogen bonding is expected in a pure sample.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2980-2850 | C-H Stretch | Alkyl (tert-butyl and thiolane ring) |
| 1735-1750 | C=O Stretch | Ester |
| 1715-1735 | C=O Stretch | Ketone |
| 1470-1350 | C-H Bend | Alkyl |
| 1300-1100 | C-O Stretch | Ester |
| 800-600 | C-S Stretch | Thiolane |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
A crystallographic study would unequivocally determine:
The conformation of the five-membered thiolane ring: It would confirm whether the ring adopts an envelope, twist, or other conformation.
The relative stereochemistry: The orientation of the tert-butyl carboxylate substituent relative to the plane of the ring would be precisely defined.
Intermolecular interactions: The packing of molecules in the crystal lattice would reveal any weak intermolecular forces, such as C-H···O interactions, that stabilize the solid-state structure.
For related, more complex molecules, X-ray studies have shown that five-membered heterocyclic rings often adopt non-planar conformations to minimize steric and torsional strain. nih.govnih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination
This compound possesses a stereocenter at the C3 position, making it a chiral molecule that exists as a pair of enantiomers (R and S). Chiroptical techniques like Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of a resolved enantiomer.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.
To determine the absolute configuration:
The enantiomers of this compound would first need to be separated (resolved) using chiral chromatography.
An experimental ECD spectrum of one of the pure enantiomers would be recorded.
Theoretical ECD spectra for both the R and S configurations would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).
By comparing the experimental spectrum with the calculated spectra, a match can be found, allowing for the unambiguous assignment of the absolute configuration (R or S) to the enantiomer that was measured.
The primary chromophore responsible for the ECD signal would be the n → π* transition of the ketone carbonyl group. The sign and intensity of the corresponding Cotton effect are highly sensitive to the spatial arrangement of atoms around the carbonyl group, making ECD a powerful tool for stereochemical assignment.
Computational and Theoretical Investigations of Tert Butyl 4 Oxothiolane 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
To understand the electronic nature of tert-Butyl 4-oxothiolane-3-carboxylate, quantum chemical calculations, such as Density Functional Theory (DFT), would be essential. These calculations could elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential surface. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby offering insights into the compound's intrinsic reactivity.
Table 1: Hypothetical Data from Quantum Chemical Calculations
| Parameter | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Conformational Analysis and Molecular Dynamics Simulations of the Oxothiolane Ring
The five-membered oxothiolane ring is not planar and can adopt various conformations, such as envelope and twist forms. A thorough conformational analysis, employing methods like molecular mechanics or higher-level quantum calculations, would be necessary to identify the most stable conformers of this compound in the gas phase and in different solvents.
Following the identification of low-energy conformers, Molecular Dynamics (MD) simulations could provide a dynamic picture of the ring's flexibility and the movement of the tert-butyl ester group over time. These simulations are invaluable for understanding how the molecule behaves in a more realistic, solvated environment and how its shape might change to interact with other molecules.
Mechanistic Studies of Reactions Involving the Thiolane Scaffold
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies could be designed to explore various potential reactions. For instance, the acidity of the proton at the 3-position, adjacent to both the ketone and the ester, could be calculated. Furthermore, the mechanism of reduction of the ketone or hydrolysis of the ester could be modeled to determine transition state structures and activation energies, providing a quantitative understanding of the reaction pathways.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data. Quantum chemical calculations can be used to compute theoretical NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra could then be compared with experimentally obtained data, if available, to validate the accuracy of the computational model and to aid in the interpretation of the experimental results.
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |
| ¹H NMR (α-proton to C=O) | δ 3.8 ppm | δ 3.7 ppm |
| ¹³C NMR (Ketone C=O) | δ 205 ppm | δ 203 ppm |
| IR (Ketone C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Emerging Research Frontiers and Future Perspectives
Sustainable and Green Chemistry Approaches to Thiolane Synthesis and Derivatization
The principles of green chemistry are becoming integral to the synthesis of heterocyclic compounds, including thiolane derivatives. mdpi.com The focus is on designing processes that reduce or eliminate the use and generation of hazardous substances by employing environmentally benign catalysts, greener solvents, and atom-economical reactions. mdpi.com For the synthesis of the thiolane core, this involves moving away from traditional methods that may use harsh reagents or produce significant waste.
Key green chemistry strategies applicable to thiolane synthesis include:
Use of Green Solvents: Replacing conventional volatile organic compounds with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthesis. mdpi.com
Development of Recyclable Catalysts: The use of heterogeneous catalysts or recoverable homogeneous catalysts, such as montmorillonite (B579905) K10, offers a pathway to more sustainable processes by simplifying purification and allowing for catalyst reuse. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions, thereby increasing energy efficiency. mdpi.com
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the product in a single step enhances atom economy and reduces the need for intermediate purification steps, minimizing solvent use and waste generation. ias.ac.in
| Approach | Traditional Method | Green Alternative | Key Advantage |
|---|---|---|---|
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact. |
| Catalyst | Stoichiometric Lewis Acids | Recyclable Solid Acids (e.g., Montmorillonite K10) | Ease of separation, reusability, reduced waste. mdpi.com |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation, Ultrasound | Faster reaction times, improved energy efficiency. mdpi.com |
| Process | Multi-step Synthesis with Isolation | One-Pot Multicomponent Reactions | Higher atom economy, reduced waste and solvent use. ias.ac.in |
Integration of tert-Butyl 4-oxothiolane-3-carboxylate in Flow Chemistry and Automated Synthesis
Continuous flow chemistry is emerging as a powerful technology for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govresearchgate.netnih.gov The integration of this compound synthesis into flow systems represents a significant frontier. Telescoped processes, where the output from one reactor flows directly into the next without isolation of intermediates, can further enhance efficiency and align with green chemistry principles. nih.gov
The application of flow chemistry to the synthesis of this thiolane derivative could involve pumping starting materials through heated or cooled tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control is particularly beneficial for managing exothermic reactions or handling unstable intermediates. mdpi.com Computational fluid dynamics (CFD) can be employed as a valuable tool to model and optimize reactor design and reaction conditions, reducing the need for extensive experimentation. researchgate.net The ability to telescope reaction sequences in a continuous flow setup minimizes manual handling and purification steps, leading to a more streamlined and efficient manufacturing process. acs.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours |
| Temperature Control | Difficult to maintain uniformly | Precise and uniform |
| Safety | Risks with exotherms and hazardous reagents at scale | Inherently safer due to small reaction volumes |
| Scalability | Challenging, requires process redesign | Straightforward by running the system for longer |
| Productivity | Lower (grams per day) | Higher (grams to kilograms per day) |
Exploration of Novel Reactivity Patterns and Cascade Reactions
Cascade reactions, where a series of intramolecular or intermolecular bond-forming events occur in a single operation, offer a highly efficient strategy for the rapid construction of complex molecular architectures from simple precursors. nih.gov The development of novel cascade reactions to synthesize the 4-oxothiolane core or to further functionalize this compound is a key area of emerging research. These reactions can be initiated by various means, including radical, nucleophilic, or electrophilic pathways, and are often catalyzed by enzymes or small molecules. nih.gov
One potential approach involves a radical-mediated cascade. For instance, aryl radicals could react with appropriately designed precursors in a sequence of cyclization and annulation steps to build the heterocyclic core. researchgate.net Another strategy could involve a cobalt-mediated three-component reaction, combining a sulfonyl azide, an isocyanide equivalent, and a carboxylic acid-containing substrate to assemble a heterocyclic system in one pot. nih.gov Such processes are highly atom-economical and can significantly shorten synthetic routes, providing rapid access to diverse libraries of thiolane derivatives for biological screening.
Development of Advanced Catalytic Asymmetric Methods for Thiolane Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Consequently, the development of advanced catalytic asymmetric methods to access chiral thiolane derivatives is a major research frontier. While traditional methods often rely on chiral auxiliaries or resolution of racemates, modern approaches focus on the use of catalytic amounts of chiral transition-metal complexes or organocatalysts to induce stereoselectivity. rsc.org
For the synthesis of chiral 4-oxothiolane-3-carboxylates, several strategies are being explored:
Organocatalysis: Small chiral organic molecules, such as proline derivatives or chiral amines, can catalyze asymmetric Michael additions or annulation reactions to construct the chiral thiolane ring. uol.de Pentanidium-based organocatalysts have shown promise in the asymmetric condensation of prochiral sulfinates, a methodology that could be adapted for sulfur-based stereogenic centers. nih.gov
Transition-Metal Catalysis: Chiral ligands coordinated to metals like copper, nickel, or rhodium can catalyze a variety of asymmetric transformations. uol.de For instance, a chiral tridentate oxazoline (B21484) ligand in combination with a nickel salt could potentially catalyze an asymmetric Michael reaction to form the thiolane core with high enantioselectivity. uol.de
Biocatalysis: Enzymes, such as transaminases, offer a highly selective and environmentally friendly route to chiral amines and other functional groups. researchgate.net Engineered enzymes could be developed to perform asymmetric reductions of the ketone in this compound or to catalyze key C-C or C-S bond-forming reactions with high stereocontrol.
| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference Concept |
|---|---|---|---|---|
| Chiral Phosphoric Acid (Organocatalyst) | Allylboration | Chiral Homoallylic Alcohols | Up to 99% | acs.org |
| Ni(OAc)₂ with Pyridine-Oxazoline Ligand | Michael Addition | Chiral Keto Esters | Up to 19% | uol.de |
| N-Heterocyclic Carbene (Organocatalyst) | [3+3] Annulation | Chiral Pyridinones | Excellent | rsc.org |
| Engineered Transaminase (Biocatalyst) | Asymmetric Amination of Ketone | Chiral Amines | >99.5% | researchgate.net |
Q & A
Q. What are the common synthetic routes for tert-Butyl 4-oxothiolane-3-carboxylate?
The synthesis typically involves functionalizing tetrahydrofuran derivatives. Key steps include:
- Oxidation : Using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions to introduce the ketone group.
- Esterification : Introducing the tert-butyl ester group via nucleophilic substitution or coupling reactions, often with tert-butyl chloroformate and a base like triethylamine .
- Purification : Chromatography or recrystallization to isolate the product.
Q. How is this compound characterized spectroscopically?
Common methods include:
- ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~80–85 ppm for ¹³C) and the ketone (δ ~210 ppm for ¹³C).
- IR Spectroscopy : Strong carbonyl stretches (~1740 cm⁻¹ for ester; ~1700 cm⁻¹ for ketone).
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₉H₁₄O₄, MW 186.20 g/mol) .
Q. What role does this compound play as a protecting group in organic synthesis?
The tert-butyl ester group protects carboxylic acids during multi-step syntheses. For example, it can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) without affecting the ketone functionality, enabling sequential modifications .
Q. What are its primary applications in medicinal chemistry?
It serves as a precursor for bioactive molecules, such as:
- Enzyme inhibitors : Structural analogs for studying catalytic mechanisms.
- Drug intermediates : Scaffolds for modifying pharmacokinetic properties (e.g., solubility, stability) .
Q. How is the compound’s stability assessed under varying reaction conditions?
Stability studies involve:
- Thermal Analysis : TGA/DSC to evaluate decomposition temperatures.
- pH Sensitivity : Testing hydrolysis rates in acidic/basic media.
- Solvent Compatibility : Monitoring degradation in polar vs. non-polar solvents .
Advanced Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations model:
Q. What strategies resolve contradictions in reported reaction yields for oxidation steps?
Comparative studies analyze variables such as:
Q. How is X-ray crystallography applied to confirm the compound’s structure?
Single-crystal X-ray diffraction:
Q. What are the challenges in enantioselective synthesis of derivatives?
Strategies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
